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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Peptidylarginine Deiminase 3 (PAD3)
enzyme, detailing its biochemical functions, kinetic properties, and significant roles in various
cellular processes. It includes structured data, detailed experimental protocols, and
visualizations of key signaling pathways to support advanced research and therapeutic
development.

Core Function and Catalytic Mechanism

Peptidylarginine Deiminase 3 (PAD3) is a calcium-dependent enzyme that catalyzes the post-
translational modification known as citrullination or deimination.[1][2] This process involves the
hydrolysis of a guanidinium group on a protein's arginine residue, converting it to a ureido
group, thus forming the non-standard amino acid citrulline.[3] This conversion results in the loss
of a positive charge, which can significantly alter the protein's structure, function, and protein-
protein interactions.[4] Like PAD1 and PAD4, PAD3 is believed to employ a reverse protonation
mechanism in its catalytic activity.[3][5][6][7]

PAD enzymes, including PAD3, exhibit tissue-specific expression patterns.[3][4][5][7] PAD3 is
predominantly found in the epidermis and hair follicles, where it plays a crucial role in the
proper formation and structural integrity of skin and hair.[1][8][9][10]
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The enzymatic activity of PAD3 has been characterized using various substrates and inhibitors.
The following tables summarize key quantitative data for easy comparison.

Kinetic Parameters for PAD3 Substrates

PAD3 generally shows lower catalytic efficiency with small synthetic substrates compared to
PAD1 and PAD4, suggesting that longer-range interactions with larger protein substrates are
important for its activity.[11]

kcat/Km (M-1s-

Substrate Km (mM) kcat (s-1) 1) Source
N-a-Benzoyl-L-

arginine amide 175+6.4 21+0.6 120 [11]
(BAA)

N-a-Benzoyl-L-

arginine methyl - - 120 [11]

ester (BAME)

N-a-Benzoyl-L-
arginine ethyl 7.50 1.73 230 [11]
ester (BAEE)

Histone H4 - - 4300 = 900 [11]

AcH4-21 Peptide  1.25 +0.20 0.14 + 0.03 9000 + 1500 [11]

Calcium Dependence of PAD3 Activity

PAD3 activity is strictly dependent on calcium ions, which bind cooperatively to the enzyme,
inducing conformational changes necessary for catalysis.[5]

Parameter Value Source
KO0.5 for Ca2+ Mid to high micromolar range [5]
Hill Coefficient (nH) >1 [5]
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Inhibitors of PAD3

Several inhibitors have been developed that target PAD3, some of which show selectivity over
other PAD isozymes.

. kinact/KI (M-
Inhibitor Type IC50 (pM) . Source
1min-1)
Pan-PAD
Cl-amidine o 6.2 (for PAD3) ~2000-2300 [5][12]
inhibitor
F4-amidine PAD3-selective - - 315116171
Cl4-amidine PAD3-selective - - 315116171
PAD3-IN-1 _
PAD3-selective 4.5 - [13]
(compound 14b)
Allosteric Pan-
PAD-PF2 0.106 - [14]
PAD
o Pan-PAD
Streptonigrin o 0.43 - [12]
inhibitor
CAY10727 PAD3-selective - - [15]

Role in Cellular Processes and Signaling Pathways

PAD3 is implicated in several critical cellular processes, from structural tissue formation to
complex signaling in disease states.

Hair Follicle Differentiation

In the inner root sheath (IRS) and medulla of the hair follicle, PAD3 is essential for hair shaft
formation.[16] Its primary substrate in this context is trichohyalin, a structural protein that
becomes heavily citrullinated by PAD3.[3][17] This modification allows trichohyalin to be cross-
linked by transglutaminases to itself and to keratin intermediate filaments, forming a rigid,
resilient structure that provides mechanical strength to the hair shaft.[3][17] Mutations in the
PADI3 gene that impair its enzymatic activity are linked to hair disorders such as uncombable
hair syndrome and central centrifugal cicatricial alopecia.[16]
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PAD3-mediated citrullination of trichohyalin is key for hair shaft integrity.

Regulation by Prolactin via JAK2/STAT5 Signaling

In mammary epithelial cells, the expression of PAD3 is upregulated by the hormone prolactin.
[18] This signaling cascade is initiated by prolactin binding to its receptor, leading to the
activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates Signal Transducer
and Activator of Transcription 5 (STAT5). Phosphorylated STATS dimerizes, translocates to the
nucleus, and acts as a transcription factor to increase the expression of target genes, including
PADI3.[18] This pathway highlights a mechanism by which hormonal signals can regulate
protein citrullination during physiological processes like lactation.
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Prolactin induces PAD3 expression via the JAK2/STATS5 signaling pathway.
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Role in Cancer

The role of PAD3 in cancer is emerging and appears to be context-dependent. In glioblastoma
multiforme (GBM), PAD3 expression levels differ between cell lines, and isozyme-specific
inhibitors have distinct effects on cancer cell behavior. Treatment of GBM cells with a PAD3
inhibitor has been shown to reduce cell invasion and modulate the expression of proteins
relevant to cancer progression, such as prohibitin (PHB) and stromal interaction molecule 1
(STIM-1).

» Prohibitin (PHB): A scaffold protein involved in cell survival, metabolism, and signaling
pathways like Ras-Raf-MEK-ERK.[19][20]

e STIM-1: An endoplasmic reticulum calcium sensor that regulates store-operated calcium
entry (SOCE), a process crucial for cell proliferation and migration.[21]

e Moesin: A protein linking the actin cytoskeleton to the plasma membrane, implicated in cell
adhesion and migration. In GBM, moesin can act as an oncogene and interacts with CD44 to
activate the Wnt/p-catenin pathway.[22]

The interplay between PAD3 and these proteins suggests a role in regulating the glioblastoma
tumor microenvironment and cell motility.
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PAD3 interactions in glioblastoma and effects of its inhibition.

Involvement in Apoptosis

PAD3 activity is linked to apoptosis, or programmed cell death, particularly in response to
stimuli that increase intracellular calcium levels. Thapsigargin, an inhibitor of the
sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, induces ER stress and a
sustained rise in cytosolic Ca2+.[4][18] This elevation in calcium can activate PAD3, leading to
the citrullination of downstream targets that may participate in the apoptotic cascade. Cell-
based assays show that inhibiting PAD3 can rescue cells from thapsigargin-induced cell death,
positioning PAD3 as a potential upstream regulator of this process.[5]

© 2025 BenchChem. All rights reserved. 7117 Tech Support


https://www.benchchem.com/product/b3025967?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC9250793/
https://scispace.com/pdf/prohibitins-are-required-for-cancer-cell-proliferation-and-pshd1lxvas.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7878662/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Thapsigargin

inhibits

SERCA Pump
(in ER membrane)

Ca2+ Release
from ER

Increased
Cytosolic [Ca2+]

PAD3 Inhibitor

blocks results in

PAD3 Activation Cell Rescue

Citrullination of
Target Proteins

Apoptosis

Click to download full resolution via product page
Workflow of PAD3 activation in thapsigargin-induced apoptosis.

Experimental Protocols
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This section provides detailed methodologies for key experiments used to study PAD3 function.

Recombinant PAD3 Expression and Purification

This protocol describes the expression of His-tagged human PAD3 in E. coli and subsequent
purification.

Materials:

e pET vector containing His-tagged human PAD3

e E. coli BL21(DE3) competent cells

e LB medium with appropriate antibiotic (e.g., ampicillin)

 |Isopropyl B-D-1-thiogalactopyranoside (IPTG)

e Lysis Buffer: 50 mM HEPES pH 7.8, 500 mM NacCl, 10 mM imidazole, 1 mM PMSF
o Wash Buffer: 50 mM HEPES pH 7.8, 500 mM NacCl, 20 mM imidazole

o Elution Buffer: 50 mM HEPES pH 7.8, 500 mM NacCl, 250 mM imidazole

e Size-Exclusion Chromatography (SEC) Buffer: 20 mM Tris pH 7.8, 100 mM NacCl, 2 mM DTT,
1 mM EDTA

» Ni-NTA affinity chromatography column
¢ Size-exclusion chromatography column (e.g., S200)
Procedure:

o Transformation: Transform the PAD3 expression plasmid into BL21(DE3) cells and plate on
LB agar with antibiotic.

o Expression Culture: Inoculate a single colony into a starter culture of LB medium with
antibiotic and grow overnight at 37°C. The next day, inoculate a large volume (e.g., 1 L) of
LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches
0.6-0.8.
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 Induction: Induce protein expression by adding IPTG to a final concentration of 0.25 mM.
Continue to grow the culture at a lower temperature (e.g., 18°C) overnight to improve protein
solubility.[8]

o Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

o Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a cell disruptor
or sonicator on ice.[8]

 Clarification: Centrifuge the lysate at 40,000 x g for 40 minutes at 4°C to pellet cell debris.
Collect the supernatant containing the soluble His-tagged PAD3.[8]

 Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
Wash the column with several column volumes of Wash Buffer to remove non-specifically
bound proteins.

o Elution: Elute the bound PAD3 protein using Elution Buffer. Collect fractions and analyze by
SDS-PAGE to identify those containing pure PAD3.

o Size-Exclusion Chromatography: Pool the pure fractions, concentrate, and load onto an SEC
column equilibrated with SEC Buffer for a final polishing step and to place the protein in a
suitable storage buffer.[8]

o Storage: Pool the final pure fractions, determine the concentration, flash-freeze in liquid
nitrogen, and store at -80°C. Purity should be verified by SDS-PAGE.[8]

PAD3 Enzyme Activity Assays

PAD3 activity can be measured by quantifying either of its reaction products: citrulline or
ammonia.

4.2.1 Citrulline Production Assay (Colorimetric Method)
This assay is based on the colorimetric detection of citrulline.
Materials:

e Purified PAD3 enzyme
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Substrate (e.g., N-a-Benzoyl-L-arginine ethyl ester, BAEE)
Assay Buffer: 100 mM Tris-HCI pH 7.6, 50 mM NacCl, 10 mM CaCl2, 2 mM DTT[11]
Color Reagent (e.g., containing diacetyl monoxime and antipyrine)

96-well microplate and plate reader

Procedure:

Reaction Setup: In a 96-well plate, prepare the reaction mixture by adding Assay Buffer and
the desired concentration of substrate.

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[11]

Initiation: Initiate the reaction by adding a known amount of purified PAD3 enzyme (e.g., 0.2
MM) to each well.[11]

Incubation: Allow the reaction to proceed at 37°C for a defined period (e.g., 10-15 minutes)
during which the activity is linear.[11]

Termination: Stop the reaction by flash-freezing the plate in liquid nitrogen or by adding a
guenching solution like 50 mM EDTA.[11]

Color Development: Add the color reagent according to the manufacturer's instructions and
incubate (often at 95°C) to allow for color development.

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using
a microplate reader.

Quantification: Determine the amount of citrulline produced by comparing the absorbance to
a standard curve generated with known concentrations of citrulline.

4.2.2 Ammonia Production Assay (Coupled Enzyme Assay)

This is a continuous spectrophotometric assay that measures the production of ammonia.

Materials:
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e Purified PAD3 enzyme

e Substrate (e.g., BAEE)

» Assay Buffer (as above)

o Glutamate Dehydrogenase (GDH)
e o-ketoglutarate

e NADH

o UV/VIS spectrophotometer
Procedure:

e Reaction Mixture: Prepare a reaction mixture containing Assay Buffer, substrate, a-
ketoglutarate, NADH, and GDH.

e Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.[11]
e Initiation: Initiate the reaction by adding purified PAD3 enzyme.

o Measurement: Immediately monitor the decrease in absorbance at 340 nm in real-time. The
conversion of NADH to NAD+ by GDH, which is coupled to the ammonia produced by PAD3,
results in a decrease in absorbance.[3]

o Calculation: Calculate the rate of ammonia production from the rate of change in absorbance
using the Beer-Lambert law and the extinction coefficient of NADH.

Thapsigargin-Induced Cell Death Assay

This cell-based assay is used to evaluate the efficacy of PAD3 inhibitors in a cellular context.
Materials:
o HEK293T cells (or other suitable cell line)

o PAD3 expression vector
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Transfection reagent

Thapsigargin

PAD3 inhibitor (e.g., Cl-amidine) and vehicle control (e.g., DMSO)
Cell culture medium (e.g., DMEM) and supplements

Cell viability reagent (e.g., Cell Counting Kit-8, CCK-8)

96-well cell culture plates

Procedure:

Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. The next day,
transfect the cells with a PAD3-containing vector using a suitable transfection reagent.

Inhibitor Treatment: After transfection (e.g., 24 hours), treat the cells with various
concentrations of the PAD3 inhibitor or vehicle control.

Thapsigargin Induction: A short time after inhibitor addition (e.g., 1 hour), treat the cells with
thapsigargin at a concentration known to induce cell death (e.g., 1-2 uM) to rapidly increase
intracellular Ca2+.[5][21]

Incubation: Incubate the cells for a period sufficient to observe cell death (e.g., 48 hours).[1]

Cell Viability Measurement: Add a cell viability reagent like CCK-8 to each well and incubate
according to the manufacturer's protocol (typically 1-2 hours at 37°C).[1]

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Analysis: Calculate the percentage of cell survival for each condition relative to the untreated
control. A successful PAD3 inhibitor will show a dose-dependent rescue of cells from
thapsigargin-induced death.[5]

Identification of Citrullination Sites by Mass
Spectrometry
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This workflow outlines the general steps for identifying specific arginine residues citrullinated by
PAD3 on a protein substrate.

Materials:

Purified PAD3 and substrate protein

Reaction buffer (as in 4.2.1)

Denaturing and reducing agents (e.g., urea, DTT)

Alkylating agent (e.g., iodoacetamide)

Protease (e.g., trypsin)

LC-MS/MS system
Procedure:

« In Vitro Citrullination Reaction: Incubate the substrate protein with PAD3 in reaction buffer to
allow for citrullination. Include a control reaction without PAD3.

» Denaturation, Reduction, and Alkylation: Stop the reaction and prepare the protein for
digestion by denaturing it (e.g., with 8 M urea), reducing disulfide bonds with DTT, and
alkylating free cysteines with iodoacetamide.

o Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the
protein into peptides using a protease like trypsin.

o LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution liquid
chromatography-tandem mass spectrometry (LC-MS/MS) system.

o Data Analysis: Use specialized software to search the acquired MS/MS spectra against a
protein database. The search parameters must be set to include citrullination (+0.984 Da) as
a variable modification on arginine residues.[23]

» Site Validation: Manually inspect the MS/MS spectra of identified citrullinated peptides to
confirm the site of modification. The presence of diagnostic fragment ions, such as the
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neutral loss of isocyanic acid (43 Da) from citrulline, provides high confidence in the
assignment.[23][24]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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